
(3-Benzamido-2-oxochromen-7-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzamido-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound with the molecular formula C18H13NO5. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzamido-2-oxo-2H-chromen-7-yl acetate typically involves the reaction of 3-amino-2-oxo-2H-chromene-7-yl acetate with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzamido-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium azide (NaN3) or alkyl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Benzamido-2-oxo-2H-chromen-7-yl acetate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Benzamido-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as DNA gyrase, which is involved in DNA replication and transcription. This inhibition can lead to the disruption of cellular processes and ultimately cell death . The compound’s biological activities are attributed to its ability to interact with various biomolecules, including proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A naturally occurring compound with similar structural features and biological activities.
Warfarin: A synthetic coumarin derivative used as an anticoagulant.
Dicoumarol: Another anticoagulant derived from coumarin.
Uniqueness
3-Benzamido-2-oxo-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other coumarin derivatives, it possesses a benzamido group at the 3-position and an acetate group at the 7-position, which contribute to its unique reactivity and biological activities .
Propiedades
Número CAS |
7149-94-2 |
|---|---|
Fórmula molecular |
C18H13NO5 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
(3-benzamido-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C18H13NO5/c1-11(20)23-14-8-7-13-9-15(18(22)24-16(13)10-14)19-17(21)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,21) |
Clave InChI |
GBKOCIPHCDSOON-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


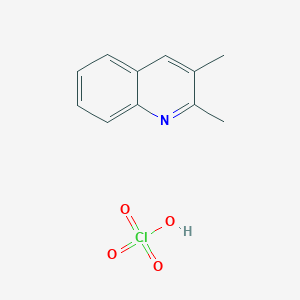
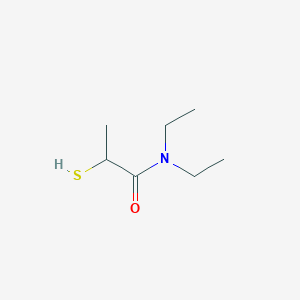

![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)

![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)



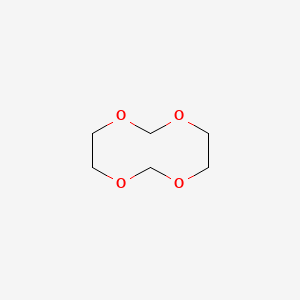
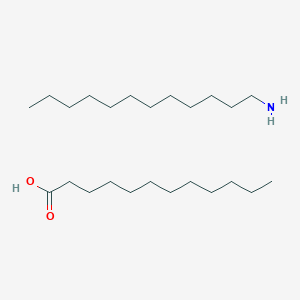
![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)
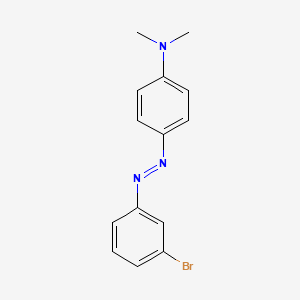
![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)
